4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline
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Overview
Description
4-(4-Ethyl-4,7-diazaspiro[25]octan-7-yl)-2-nitroaniline is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitroaniline with 4-ethyl-4,7-diazaspiro[2.5]octane under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, and a solvent like toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions, such as temperature control and solvent selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Major Products Formed
Reduction: 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-aminobenzene
Substitution: Various substituted anilines depending on the nucleophile used
Oxidation: 4-(4-Carboxy-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline
Scientific Research Applications
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)aniline: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
4-(4-Methyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline: Similar structure with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline is unique due to its specific spirocyclic structure and the presence of both ethyl and nitro groups.
Properties
Molecular Formula |
C14H20N4O2 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
4-(4-ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline |
InChI |
InChI=1S/C14H20N4O2/c1-2-17-8-7-16(10-14(17)5-6-14)11-3-4-12(15)13(9-11)18(19)20/h3-4,9H,2,5-8,10,15H2,1H3 |
InChI Key |
KLUSUANURAAYIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC12CC2)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
Origin of Product |
United States |
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